molecular formula C13H17Cl B7570486 2-(2-Chlorocyclopentyl)ethylbenzene

2-(2-Chlorocyclopentyl)ethylbenzene

Cat. No.: B7570486
M. Wt: 208.72 g/mol
InChI Key: ULRXOVOBKADDLS-UHFFFAOYSA-N
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Description

2-(2-Chlorocyclopentyl)ethylbenzene is an aromatic compound characterized by a benzene ring substituted with an ethyl group bearing a chlorinated cyclopentyl moiety. Its molecular structure combines aromaticity with the steric and electronic effects of the chlorinated cycloalkane, making it a compound of interest in organic synthesis and materials science.

Properties

IUPAC Name

2-(2-chlorocyclopentyl)ethylbenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17Cl/c14-13-8-4-7-12(13)10-9-11-5-2-1-3-6-11/h1-3,5-6,12-13H,4,7-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULRXOVOBKADDLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C(C1)Cl)CCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17Cl
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Chlorocyclopentyl)ethylbenzene can be achieved through several methods. One common approach involves the Friedel-Crafts alkylation reaction, where benzene is reacted with 2-(2-chlorocyclopentyl)ethyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and at low temperatures to prevent side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

2-(2-Chlorocyclopentyl)ethylbenzene can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate to form carboxylic acids.

    Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride to convert the compound into corresponding alcohols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens, nitrating agents, or sulfonating agents in the presence of a catalyst.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Halogenated, nitrated, or sulfonated benzene derivatives.

Scientific Research Applications

2-(2-Chlorocyclopentyl)ethylbenzene has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biological systems.

    Medicine: Investigated for its potential use in drug development and as a pharmacological agent.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2-Chlorocyclopentyl)ethylbenzene involves its interaction with molecular targets such as enzymes or receptors. The compound can undergo electrophilic aromatic substitution reactions, where the benzene ring acts as a nucleophile and reacts with electrophiles. This interaction can lead to the formation of various substituted products, which may exhibit different biological or chemical properties.

Comparison with Similar Compounds

Structural and Molecular Comparisons

The table below highlights key structural and molecular differences between 2-(2-Chlorocyclopentyl)ethylbenzene and related compounds:

Compound Molecular Formula Molecular Weight (g/mol) Key Structural Features
This compound C₁₃H₁₅Cl 206.71 (calculated) Benzene + ethyl group linked to 2-Cl-substituted cyclopentane
[2-(Chloromethyl)cyclopentyl]benzene C₁₂H₁₅Cl 194.70 Benzene + cyclopentane with chloromethyl group
2-Chloroethylbenzene C₈H₉Cl 140.61 Benzene + chloroethyl side chain
2-(4-Propylphenyl)ethylbenzene C₁₇H₂₀ 224.35 Benzene + ethyl group linked to propylphenyl

Key Observations :

  • Electronic Effects: The chlorine atom on the cyclopentane ring may enhance electrophilic aromatic substitution (EAS) directing effects compared to non-halogenated analogs like ethylbenzene .
Physicochemical Properties
  • Hydrophobicity: Chlorinated cycloalkanes generally exhibit higher hydrophobicity than non-halogenated analogs. For example, ethylbenzene (log P ~ 3.1) adsorbs less onto activated carbon than chlorinated derivatives due to lower polarity .
  • Adsorption Behavior : In multi-component systems, chlorinated aromatics (e.g., toluene, naphthalene) show competitive adsorption, suggesting that this compound may similarly compete with other hydrophobic pollutants in environmental matrices .

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